(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Overview
Description
G-479 is an potent MEK inhibitor. Structurally, G-479 is an analogue of GDC-0623 (or so-call Me-Too drug). G-479 with polarity distributed throughout the molecule was shown improved bioactivity over GDC-0623 in many aspects.
Scientific Research Applications
Synthesis and Chemical Properties
Green Synthesis and Antimicrobial Activity : A study by Jyothi and Madhavi (2019) discusses the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides. These compounds exhibit promising antimicrobial activity. The synthesis involves condensation reactions and microwave irradiation conditions, demonstrating an innovative approach to creating such compounds (Jyothi & Madhavi, 2019).
Heterocyclic Synthesis Strategies : Board et al. (2009) explored the synthesis of functionalized imidazo[1,5-a]pyrazines, revealing regioselective C3-metalation and C5/C3-dimetalation. This study sheds light on the chemical versatility of imidazo[1,5-a]pyrazine derivatives and their potential applications in creating novel compounds (Board et al., 2009).
Formation of Condensed Lumazine-Ringsystems : The synthesis and properties of condensed lumazine-ringsystems, involving imidazo[4,5-g] and pyrazino[2,3-g]lumazines, were studied by Abou‐Hadeed and Pfleiderer (2002). This research provides insight into the complex chemistry of lumazine derivatives, which is relevant for the broader category of imidazo[1,5-a]pyrazines (Abou‐Hadeed & Pfleiderer, 2002).
Applications in Antiviral and Anticancer Research
Antiviral Drug Discovery : De Clercq (2009) provides an extensive review of antiviral drug discovery, including discussions on imidazo[1,5-a]pyrazine derivatives. This highlights the potential application of such compounds in developing antiviral drugs, especially in treating diseases like dengue fever and HIV (De Clercq, 2009).
Cytotoxic Activity Against Cancer Cells : Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. This study indicates the potential of imidazo[1,5-a]pyrazine derivatives in cancer treatment, specifically against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Novel MET Kinase Inhibitors : Liederer et al. (2012) studied the stereoselective disposition and toxicokinetics of novel MET kinase inhibitors, including imidazo[1,5-a]pyrazine derivatives. This research suggests the relevance of these compounds in developing cancer therapies, particularly in targeting specific kinases involved in cancer progression (Liederer et al., 2012).
Properties
CAS No. |
1168092-22-5 |
---|---|
Molecular Formula |
C16H15FIN5O4 |
Molecular Weight |
487.22 |
IUPAC Name |
N-[(2R)-2,3-dihydroxypropoxy]-5-(2-fluoro-4-iodoanilino)imidazo[1,5-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26)/t11-/m1/s1 |
InChI Key |
OKOKEHVACWMOFN-LLVKDONJSA-N |
SMILES |
C1=CC(=C(C=C1I)F)NC2=C(N=CC3=CN=CN32)C(=O)NOCC(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G479; G-479; G 479. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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